molecular formula C10H25N3 B14302103 N~1~-[2-(Dimethylamino)ethyl]-N~1~-ethyl-N~2~,N~2~-dimethylethane-1,2-diamine CAS No. 124001-78-1

N~1~-[2-(Dimethylamino)ethyl]-N~1~-ethyl-N~2~,N~2~-dimethylethane-1,2-diamine

Cat. No.: B14302103
CAS No.: 124001-78-1
M. Wt: 187.33 g/mol
InChI Key: QFPRKDFSXVSCIL-UHFFFAOYSA-N
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Description

N~1~-[2-(Dimethylamino)ethyl]-N~1~-ethyl-N~2~,N~2~-dimethylethane-1,2-diamine is a chemical compound with the molecular formula C10H24N3. It is a tertiary amine with a structure that includes both ethyl and dimethylamino groups. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[2-(Dimethylamino)ethyl]-N~1~-ethyl-N~2~,N~2~-dimethylethane-1,2-diamine typically involves the reaction of ethylenediamine with dimethylamine and ethylating agents. One common method is the Eschweiler-Clarke reaction, which uses formaldehyde and formic acid to methylate the amine groups .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

N~1~-[2-(Dimethylamino)ethyl]-N~1~-ethyl-N~2~,N~2~-dimethylethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or ethyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of substituted amines.

Mechanism of Action

The mechanism of action of N1-[2-(Dimethylamino)ethyl]-N~1~-ethyl-N~2~,N~2~-dimethylethane-1,2-diamine involves its interaction with various molecular targets. As a tertiary amine, it can act as a nucleophile, participating in reactions with electrophiles. The compound can also form complexes with metal ions, which can influence its reactivity and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[2-(Dimethylamino)ethyl]-N~1~-ethyl-N~2~,N~2~-dimethylethane-1,2-diamine is unique due to its specific combination of ethyl and dimethylamino groups, which confer distinct reactivity and binding properties. This makes it particularly useful in applications requiring specific steric and electronic characteristics.

Properties

CAS No.

124001-78-1

Molecular Formula

C10H25N3

Molecular Weight

187.33 g/mol

IUPAC Name

N'-[2-(dimethylamino)ethyl]-N'-ethyl-N,N-dimethylethane-1,2-diamine

InChI

InChI=1S/C10H25N3/c1-6-13(9-7-11(2)3)10-8-12(4)5/h6-10H2,1-5H3

InChI Key

QFPRKDFSXVSCIL-UHFFFAOYSA-N

Canonical SMILES

CCN(CCN(C)C)CCN(C)C

Origin of Product

United States

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